4-Fluorobenzoic acid

Catalog No.
S590542
CAS No.
456-22-4
M.F
C7H5FO2
M. Wt
140.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzoic acid

CAS Number

456-22-4

Product Name

4-Fluorobenzoic acid

IUPAC Name

4-fluorobenzoic acid

Molecular Formula

C7H5FO2

Molecular Weight

140.11 g/mol

InChI

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)

InChI Key

BBYDXOIZLAWGSL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)F

Solubility

0.01 M

Synonyms

4-fluorobenzoate, 4-fluorobenzoic acid, 4-fluorobenzoic acid, 18F-labeled, 4-fluorobenzoic acid, anhydride, 4-fluorobenzoic acid, copper (+1) salt, 4-fluorobenzoic acid, copper (+2) salt, 4-fluorobenzoic acid, copper (+2) salt dihydrate, 4-fluorobenzoic acid, ion(1-), 4-fluorobenzoic acid, monosodium salt, 4-fluorobenzoic acid, potassium salt, 4-fluorobenzoic acid, silver (+1) salt, p-fluorobenzoic acid, para-fluorobenzoic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)F

Organic Synthesis Intermediate:

4-FBA serves as a valuable intermediate in various organic syntheses [, ]. Its presence of a fluorine atom and a carboxylic acid group makes it reactive and allows for diverse transformations. Notably, it plays a role in synthesizing:

  • N-cuccinimidyl 4-[18F]-fluorobenzoate: This radiolabeled molecule is crucial for positron emission tomography (PET) imaging, aiding in the diagnosis and monitoring of various diseases [].

Crystallographic Studies:

The unique electron distribution of 4-FBA makes it a suitable candidate for high-resolution charge density studies using X-ray crystallography []. These studies offer detailed insights into the electronic structure and bonding behavior of molecules, contributing to understanding chemical reactivity and material properties.

4-Fluorobenzoic acid (p-fluorobenzoic acid) is an organic compound with the formula C7H5FO2. It is a colorless solid and a derivative of benzoic acid, a common carboxylic acid []. 4-Fluorobenzoic acid finds significance primarily as a synthetic intermediate in the production of various other chemicals [].


Molecular Structure Analysis

4-Fluorobenzoic acid has a relatively simple molecular structure. The core consists of a benzene ring (six-membered carbon ring) with a carboxylic acid group (C=O-OH) attached at one position (para position, denoted by "4-") and a fluorine atom (F) attached to another carbon atom on the ring (also para position to the carboxylic acid group) [, ]. This structure influences several key features:

  • Aromatic character: The presence of the benzene ring grants the molecule aromatic character, making it stable and resistant to many reactions [].
  • Polarity: The presence of the electronegative fluorine and carboxylic acid group introduces some polarity into the molecule, allowing it to have some degree of solubility in water [].

Chemical Reactions Analysis

Synthesis:

Protection and Diazotization:

4-Aminobenzoic acid is first converted to its ethyl ester (to protect the carboxylic acid group). This is then diazotized using sodium nitrite (NaNO2) in acidic conditions to form a diazonium salt.

Fluoride Introduction:

The diazonium salt is then reacted with a tetrafluoroborate salt (BF₄⁻) to replace the diazonium group with a fluorine atom.

Ester Hydrolysis:

Finally, the ethyl ester group is hydrolyzed back to the free carboxylic acid using a base, yielding 4-fluorobenzoic acid.

Balanced Chemical Equation (for step 2):

Ar-N₂⁺ (diazonium salt) + BF₄⁻ → Ar-F + N₂ + BF₃

(Where Ar represents the benzene ring with attached substituents)

Decomposition:

At high temperatures, 4-fluorobenzoic acid can decompose into various products, including carbon dioxide, carbon monoxide, and fluorinated hydrocarbons. The exact decomposition pathway depends on the specific conditions.

Other Relevant Reactions:

4-Fluorobenzoic acid can participate in various other reactions typical of carboxylic acids, such as esterification and amidation, to form different derivatives [].


Physical And Chemical Properties Analysis

  • Melting Point: 182-184 °C []
  • Boiling Point: 253.687 °C []
  • Solubility in Water: 1200 mg/L []
  • Density: 1.479 g/cm³ []
  • Appearance: Colorless solid []
Typical of carboxylic acids. Key reactions include:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Reduction: Can be reduced to 4-fluorobenzyl alcohol using reducing agents.
  • Halogenation: The fluoro group can undergo substitution reactions with other halogens under specific conditions.

The compound's acidity is characterized by a pKa value of approximately 4.15, indicating its behavior as a weak acid in aqueous solutions .

4-Fluorobenzoic acid exhibits notable biological activity, particularly as a bacterial xenobiotic metabolite. It has been studied for its potential effects on microbial metabolism, where it can be degraded by specific bacterial strains into 4-fluorocatechol through an ortho-cleavage pathway. This metabolic transformation highlights its relevance in environmental microbiology and bioremediation processes .

Several methods are employed for synthesizing 4-fluorobenzoic acid:

  • Schiemann Reaction: A common method where 4-aminobenzoic acid is diazotized and fluorinated using tetrafluoroborate, followed by hydrolysis of the resulting ester to yield the free acid .
  • Direct Fluorination: Involves the treatment of benzoic acid derivatives with fluorinating agents under controlled conditions.
  • Biotransformation: It can also be formed through the aerobic biotransformation of 4-fluorocinnamic acid by microbial action .

4-Fluorobenzoic acid is utilized in various applications:

  • Organic Synthesis: Serves as an intermediate in the synthesis of pharmaceuticals, including N-succinimidyl 4-[18F]-fluorobenzoate for radiolabeling antibodies used in medical imaging .
  • Research: Employed in high-resolution charge density studies to investigate molecular interactions and properties.
  • Agricultural Chemicals: Used in the synthesis of agrochemicals due to its reactivity and functional group compatibility .

Studies have shown that 4-fluorobenzoic acid interacts with various biological systems, particularly in microbial degradation pathways. Its degradation products can influence microbial community dynamics and are significant in understanding xenobiotic metabolism in environmental contexts. Research indicates that its presence can affect the metabolic pathways of certain bacterial strains, leading to insights into bioremediation strategies .

Several compounds share structural similarities with 4-fluorobenzoic acid, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Benzoic AcidC7H6O2C_7H_6O_2No fluorine substituent; widely used as a preservative.
2-Fluorobenzoic AcidC7H6FO2C_7H_6FO_2Fluoro group at ortho position; different reactivity profile.
3-Fluorobenzoic AcidC7H6FO2C_7H_6FO_2Fluoro group at meta position; altered acidity and reactivity.
4-Chlorobenzoic AcidC7H6ClO2C_7H_6ClO_2Chlorine substituent; used in similar synthetic routes but with different biological activities.

Uniqueness of 4-Fluorobenzoic Acid

The primary distinction of 4-fluorobenzoic acid lies in its para-fluoro substitution, which significantly alters its chemical reactivity compared to its non-fluorinated analogs and other fluorinated benzoic acids. This unique positioning affects not only its acidity but also its utility in synthetic applications, especially in radiolabeling techniques for biomedical research .

XLogP3

2.1

LogP

2.07 (LogP)

Melting Point

185.0 °C

UNII

V5ROO2HOU4

Related CAS

499-90-1 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 49 companies with hazard statement code(s):;
H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

456-22-4

Wikipedia

4-fluorobenzoic acid

General Manufacturing Information

Benzoic acid, 4-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types